molecular formula C16H14IN3O5 B15042329 N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide

N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide

Cat. No.: B15042329
M. Wt: 455.20 g/mol
InChI Key: QGQDUCSYFUYXAL-GIJQJNRQSA-N
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Description

N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions . Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide include other Schiff base hydrazones, such as:

These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide lies in its specific combination of functional groups, which can confer distinct chemical and biological activities.

Properties

Molecular Formula

C16H14IN3O5

Molecular Weight

455.20 g/mol

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C16H14IN3O5/c1-24-14-7-10(13(20(22)23)8-15(14)25-2)9-18-19-16(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,21)/b18-9+

InChI Key

QGQDUCSYFUYXAL-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2I)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2I)[N+](=O)[O-])OC

Origin of Product

United States

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